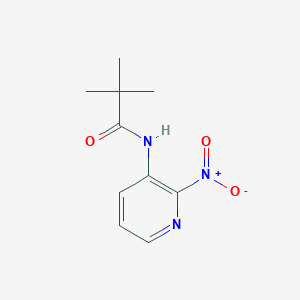
2,2-dimethyl-N-(2-nitro-3-pyridinyl)Propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-(2-nitro-3-pyridinyl)Propanamide is a chemical compound with the molecular formula C10H14N2O3 It is known for its unique structural features, which include a nitro group attached to a pyridine ring and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(2-nitro-3-pyridinyl)Propanamide typically involves the nitration of a pyridine derivative followed by amide formation. One common method includes the nitration of 2,3-dimethylpyridine using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting nitro compound is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the handling of reactive nitrating agents and the potential hazards associated with nitro compounds.
化学反応の分析
Types of Reactions
2,2-dimethyl-N-(2-nitro-3-pyridinyl)Propanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form different oxidation states of the nitrogen atoms.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2,2-dimethyl-N-(2-amino-3-pyridinyl)Propanamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Oxidized nitrogen species or ring-opened products.
科学的研究の応用
2,2-dimethyl-N-(2-nitro-3-pyridinyl)Propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2-dimethyl-N-(2-nitro-3-pyridinyl)Propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyridine ring can also participate in coordination with metal ions, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2,2-dimethyl-N-(2-pyridinyl)Propanamide: Lacks the nitro group, resulting in different reactivity and applications.
2,2-dimethyl-N-(3-pyridinyl)Propanamide: Similar structure but with the pyridine nitrogen at a different position, affecting its chemical behavior.
2,2-dimethyl-N-(4-pyridinyl)Propanamide: Another positional isomer with distinct properties.
Uniqueness
The nitro group enhances its ability to participate in reduction and substitution reactions, while the pyridine ring provides a site for coordination with metal ions and other interactions .
特性
分子式 |
C10H13N3O3 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC名 |
2,2-dimethyl-N-(2-nitropyridin-3-yl)propanamide |
InChI |
InChI=1S/C10H13N3O3/c1-10(2,3)9(14)12-7-5-4-6-11-8(7)13(15)16/h4-6H,1-3H3,(H,12,14) |
InChIキー |
GCSPJMFMJJXBIE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=C(N=CC=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



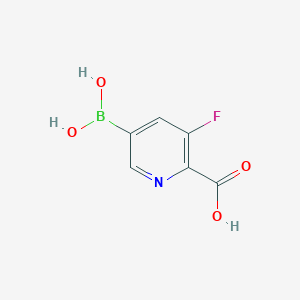
![1-Oxa-7-azaspiro[4.5]decane-2,6-dione](/img/structure/B13935344.png)

![2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13935350.png)
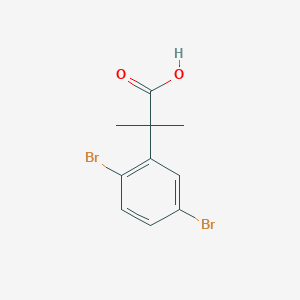
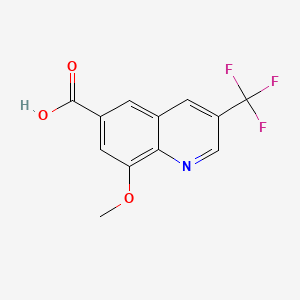


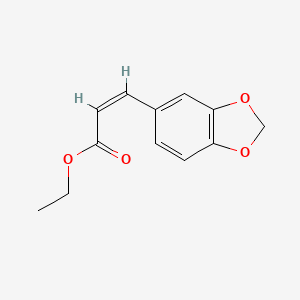
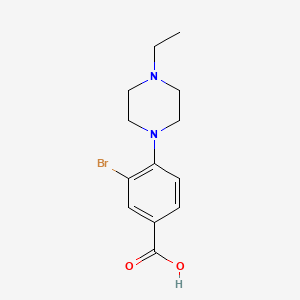
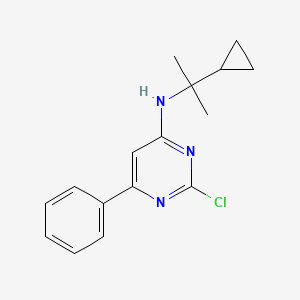
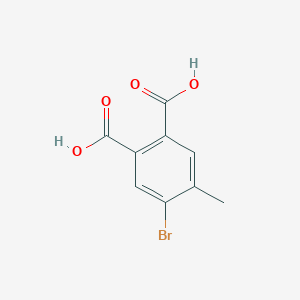
![3-[2-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13935389.png)
